molecular formula C8H11NO5S2 B14697904 2-(4-Aminophenyl)sulfonylethanesulfonic acid CAS No. 23743-12-6

2-(4-Aminophenyl)sulfonylethanesulfonic acid

Cat. No.: B14697904
CAS No.: 23743-12-6
M. Wt: 265.3 g/mol
InChI Key: GBJNQIHCZUVXFA-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)sulfonylethanesulfonic acid is an organic compound with the molecular formula C8H11NO5S2. It is known for its unique structure, which includes both an amino group and sulfonyl groups. This compound is used in various scientific research fields due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)sulfonylethanesulfonic acid typically involves the reaction of 4-aminobenzenesulfonyl chloride with ethanesulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted using alkaline substances to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with precise control over temperature, pH, and reactant concentrations. The process may include steps such as diazotization, coupling, and purification to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)sulfonylethanesulfonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, thiol derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Aminophenyl)sulfonylethanesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)sulfonylethanesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The sulfonyl groups can participate in various chemical reactions, altering the compound’s behavior in biological systems. These interactions can modulate pathways involved in cellular processes, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenylboronic acid pinacol ester
  • 2-Aminophenylboronic acid pinacol ester
  • 3-Aminophenylboronic acid pinacol ester

Uniqueness

2-(4-Aminophenyl)sulfonylethanesulfonic acid is unique due to its dual functional groups (amino and sulfonyl), which provide a wide range of reactivity and applications. Unlike boronic acid derivatives, which are primarily used in sensing and catalysis, this compound is more versatile in biological and industrial applications .

Properties

CAS No.

23743-12-6

Molecular Formula

C8H11NO5S2

Molecular Weight

265.3 g/mol

IUPAC Name

2-(4-aminophenyl)sulfonylethanesulfonic acid

InChI

InChI=1S/C8H11NO5S2/c9-7-1-3-8(4-2-7)15(10,11)5-6-16(12,13)14/h1-4H,5-6,9H2,(H,12,13,14)

InChI Key

GBJNQIHCZUVXFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CCS(=O)(=O)O

Origin of Product

United States

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